molecular formula C8H8 B1212686 Benzocyclobutene CAS No. 694-87-1

Benzocyclobutene

Cat. No. B1212686
CAS RN: 694-87-1
M. Wt: 104.15 g/mol
InChI Key: UMIVXZPTRXBADB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of BCB and its derivatives involves multiple methods, including cheletropic reactions, ring contraction, 1,4-dehydrohalogenation, ring closure, cycloaddition to benzyne, and aromatization of compounds containing four-membered rings. An efficient catalytic system for the synthesis of BCB by C-H activation of methyl groups has also been developed, showing the versatility and breadth of synthetic approaches for this compound (Wada, Tago, & Nishimura*, 1992); (Chaumontet et al., 2008).

Molecular Structure Analysis

The molecular structure of BCB has been studied through various methods, including X-ray diffraction, which revealed insights into its reaction mechanism and the effects of ring strain on the aromatic system. This strain influences basicity and reactivity, making BCB a fascinating subject for structural analysis (Tsukada, Shimanouchi, & Sasada, 1978).

Chemical Reactions and Properties

BCB undergoes ring-opening upon heating to form ο-quinodimethane type diene, which readily participates in Diels-Alder reactions. This reactivity towards cycloadditions and its capacity to undergo various chemical transformations underscore the utility of BCB in synthesizing natural products and advanced materials, including conductive materials and crosslinking agents. The reactivity is significantly affected by the strain imparted by the cyclobutene ring, offering a unique handle for chemical modifications (Wada, Tago, & Nishimura*, 1992).

Physical Properties Analysis

BCB and its derivatives exhibit remarkable physical properties, such as high storage moduli and thermal stability, which can be maintained across a wide temperature range. These properties are crucial for its applications in materials science, especially in the development of thermosetting resins with advanced performance characteristics (Cheng et al., 2012).

Chemical Properties Analysis

The chemical properties of BCB, such as its acidities at different aromatic sites and its reactivity towards electrophilic substitution and cycloaddition reactions, have been thoroughly investigated. These studies provide a deep understanding of the influence of the cyclobutene ring on BCB’s reactivity and stability, highlighting its potential for synthesis and applications in various chemical contexts (Glasovac et al., 2000).

Scientific Research Applications

  • Microelectronics and Polymer Modification :

    • BCB is used as a dielectric polymer resin in microelectronics for its physical properties and chemical resistance. Ultraviolet/ozone treatment can modify its chemical properties, creating an oxidized surface layer similar to SiO2, which is beneficial for reworking BCB after polymerization (Viallet, Daran, & Malaquin, 2003).
    • It is used in the synthesis of novel benzocyclobutene-terminated imide monomers, which are important in the microelectronic industry due to their superior solubility, low melting points, high thermal stability, and low dielectric constant (Que, Yan, & Qiu, 2018).
  • RF MEMS Devices and Wafer-Level Packaging :

    • BCB films are widely used for wafer-level packaging of radiofrequency micro-electro-mechanical system (RF MEMS) devices. Studies show that BCB films exhibit tensile residual stresses, which vary with temperature and correlate well with thickness variations in the film (Yadav, Dutta, Katiyar, Singh, Sharma, & Jain, 2015).
  • Millimeter-Wave Applications and Antenna Design :

    • Research has focused on using BCB as a low-loss dielectric substrate in hybrid array configurations for efficient broadband performances at millimeter frequencies (Costanzo, Venneri, Di Massa, & Borgia, 2009).
    • BCB's application as a dielectric substrate material for millimeter-wave microstrip structures is investigated, demonstrating its low loss tangent and stable dielectric constant within the measurement range from 11 GHz to 65 GHz (Costanzo, Venneri, Massa, & Borgia, 2009).
  • Biomedical Applications :

    • BCB-based neural implants with embedded microfluidic channels have been developed for basic neuroscience research in animal models, showcasing its flexibility, biocompatibility, and chemical and electrical properties (Lee, He, & Wang, 2004).
  • Advanced Material Synthesis :

    • BCB-functionalized benzoxazine monomers and resins have been prepared, demonstrating their ability to be cured at proper temperatures to prepare highly cross-linked resins with high thermal and mechanical stability (Cheng, Yang, Jin, Deng, & Xiao, 2012).
    • Novel benzocyclobutene monomers containing squaric acid units have potential applications in polymer-type organic electroluminescent materials (Yang, Chen, Zhu, Su, Xie, Li, & Zhang, 2004).

Safety And Hazards


BCB is generally considered safe when handled properly. However, like any chemical, precautions should be taken during synthesis and handling. Consult safety data sheets for specific guidelines.


Future Directions


BCB continues to find applications in microelectronics, photonics, and packaging. Research efforts focus on enhancing its properties, exploring new derivatives, and optimizing processing techniques.


properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene
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InChI

InChI=1S/C8H8/c1-2-4-8-6-5-7(8)3-1/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIVXZPTRXBADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3073927
Record name Bicyclo[4.2.0]octa-1,3,5-triene
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Molecular Weight

104.15 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Bicyclo[4.2.0]octa-1,3,5-triene
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Product Name

Bicyclo[4.2.0]octa-1,3,5-triene

CAS RN

694-87-1
Record name Benzocyclobutene
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Record name Benzocyclobutene
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Record name Bicyclo[4.2.0]octa-1,3,5-triene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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